molecular formula C18H16N2S B12983816 5,5-Dimethyl-7-(quinolin-3-yl)-4,5-dihydrothieno[2,3-c]pyridine

5,5-Dimethyl-7-(quinolin-3-yl)-4,5-dihydrothieno[2,3-c]pyridine

Cat. No.: B12983816
M. Wt: 292.4 g/mol
InChI Key: IMZSUBOENKGINH-UHFFFAOYSA-N
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Description

5,5-Dimethyl-7-(quinolin-3-yl)-4,5-dihydrothieno[2,3-c]pyridine is a fused heterocyclic compound featuring a thieno[2,3-c]pyridine core substituted with methyl groups at the 5,5-positions and a quinolin-3-yl moiety at position 6.

Properties

Molecular Formula

C18H16N2S

Molecular Weight

292.4 g/mol

IUPAC Name

5,5-dimethyl-7-quinolin-3-yl-4H-thieno[2,3-c]pyridine

InChI

InChI=1S/C18H16N2S/c1-18(2)10-13-7-8-21-17(13)16(20-18)14-9-12-5-3-4-6-15(12)19-11-14/h3-9,11H,10H2,1-2H3

InChI Key

IMZSUBOENKGINH-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=N1)C3=CC4=CC=CC=C4N=C3)SC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-7-(quinolin-3-yl)-4,5-dihydrothieno[2,3-c]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thieno[2,3-c]pyridine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Quinoline Moiety: The quinoline ring can be introduced via a condensation reaction with a suitable quinoline derivative.

    Final Modifications: The final compound is obtained through various functional group modifications, such as methylation or reduction reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-7-(quinolin-3-yl)-4,5-dihydrothieno[2,3-c]pyridine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various quinoline derivatives.

    Reduction: Reduction reactions can modify the quinoline ring or the thieno[2,3-c]pyridine core.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives.

Scientific Research Applications

5,5-Dimethyl-7-(quinolin-3-yl)-4,5-dihydrothieno[2,3-c]pyridine has a wide range of applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of complex heterocyclic compounds.

    Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-7-(quinolin-3-yl)-4,5-dihydrothieno[2,3-c]pyridine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and DNA, leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The thieno[2,3-c]pyridine scaffold is structurally distinct from positional isomers like thieno[2,3-b]pyridine () or thieno[3,2-d]pyrimidine (). These differences in ring fusion alter electronic properties and binding interactions. For example:

  • Thieno[2,3-c]pyridine derivatives (e.g., ) often exhibit planar aromatic systems suitable for intercalation or enzyme inhibition.

Substituent-Driven Activity

Key substituents on the thieno[2,3-c]pyridine core significantly modulate biological activity:

Compound Name Core Structure Substituents Biological Activity IC50/EC50 Reference
5,5-Dimethyl-7-(quinolin-3-yl)-4,5-dihydrothieno[2,3-c]pyridine 4,5-Dihydrothieno[2,3-c]pyridine 5,5-dimethyl; 7-quinolin-3-yl Not reported (structural analog) N/A
1a/1b () 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine 2-amino-3-(trimethoxybenzoyl); 6-methoxy/ethoxycarbonyl Antitubulin (cancer) 25–440 nM
4SC-207 (2a, ) 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine 3-cyano; 2-(pyridin-3-yl)acrylamido Antiproliferative (nanomolar) <10 nM
Schiff base derivatives () 4,5-Dihydrothieno[2,3-c]pyridine 2-((2-hydroxy-3-methoxybenzylidene)amino) Anticonvulsant (low toxicity) Not quantified
Ethyl 3-Oxo-2-phenyl-5-(quinolin-3-yl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate (7f, ) Pyrazolo[4,3-c]pyridine 5-quinolin-3-yl; 7-carboxylate Synthetic intermediate N/A
Key Observations:
  • Antiproliferative Activity: The 3-cyano and acrylamido substituents in 4SC-207 () are critical for nanomolar-level activity, likely due to enhanced tubulin binding .
  • Anticonvulsant Activity : Schiff base derivatives () achieve low toxicity and efficacy through hydrogen-bonding interactions from hydroxyl and methoxy groups .
  • Quinoline Substitution: While the quinolin-3-yl group in the target compound may enhance π-stacking (similar to 7f in ), its pharmacological role remains uncharacterized .

Pharmacological and Physicochemical Considerations

  • Quinoline Contribution: The quinolin-3-yl group may confer DNA intercalation or kinase inhibition properties, as seen in other quinoline-containing drugs .
  • Toxicity Profile: Schiff base derivatives () demonstrate low toxicity, suggesting that the target compound’s dimethyl and quinoline groups may require optimization for safety .

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